molecular formula C10H14ClNO B13034475 1-(3-Chlorophenyl)-3-methoxypropan-1-amine

1-(3-Chlorophenyl)-3-methoxypropan-1-amine

Cat. No.: B13034475
M. Wt: 199.68 g/mol
InChI Key: UNFNYKYDHVGZTE-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-3-methoxypropan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a chlorophenyl group attached to a methoxypropanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-3-methoxypropan-1-amine typically involves the reaction of 3-chlorobenzaldehyde with nitromethane to form 3-chlorophenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 1-(3-chlorophenyl)-2-nitropropane. The final step involves the reduction of the nitro group to an amine group, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate hydrogenation reactions, and advanced purification techniques like recrystallization and chromatography are used to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chlorophenyl)-3-methoxypropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3-Chlorophenyl)-3-methoxypropan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-methoxypropan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions. Its effects are mediated through binding to receptors or enzymes, leading to changes in their activity and subsequent physiological responses .

Comparison with Similar Compounds

    1-(3-Chlorophenyl)piperazine (mCPP): A compound with similar structural features but different pharmacological properties.

    1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another structurally related compound with distinct biological activities.

    1-(4-Chlorophenyl)-3-methoxypropan-1-amine: A positional isomer with varying chemical and biological properties

Uniqueness: 1-(3-Chlorophenyl)-3-methoxypropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methoxy group and chlorophenyl moiety contribute to its unique interaction with molecular targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-methoxypropan-1-amine

InChI

InChI=1S/C10H14ClNO/c1-13-6-5-10(12)8-3-2-4-9(11)7-8/h2-4,7,10H,5-6,12H2,1H3

InChI Key

UNFNYKYDHVGZTE-UHFFFAOYSA-N

Canonical SMILES

COCCC(C1=CC(=CC=C1)Cl)N

Origin of Product

United States

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